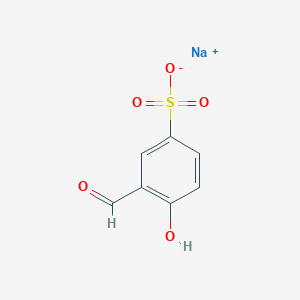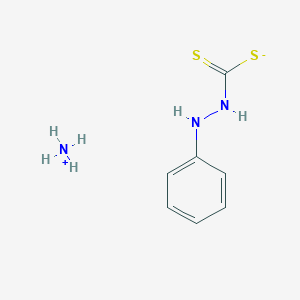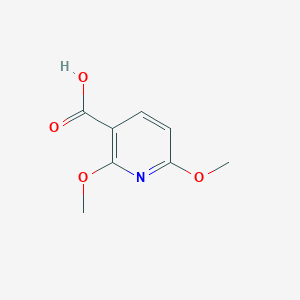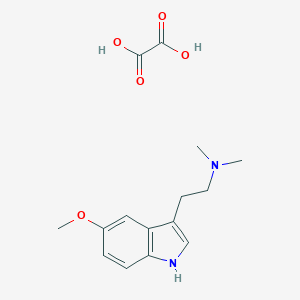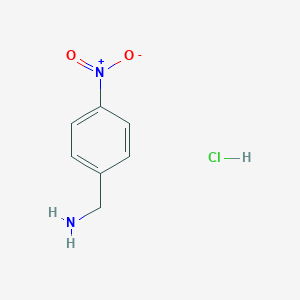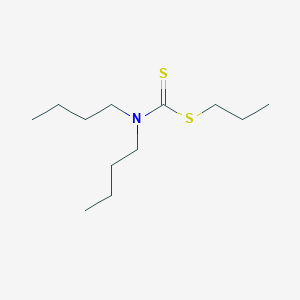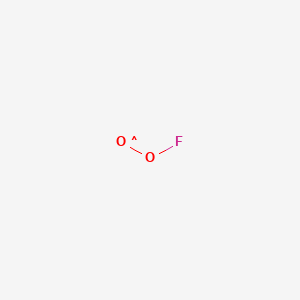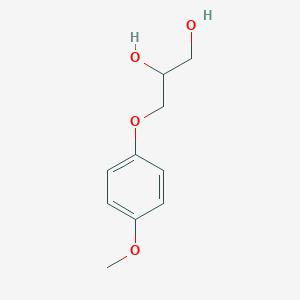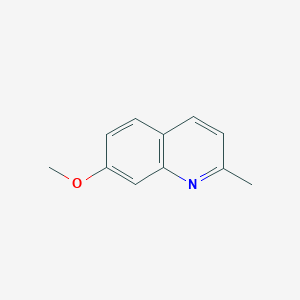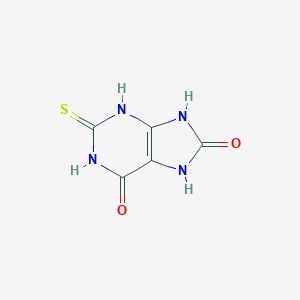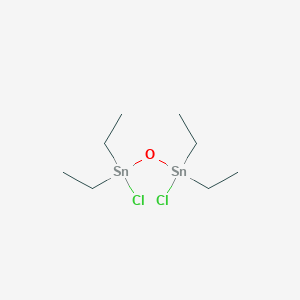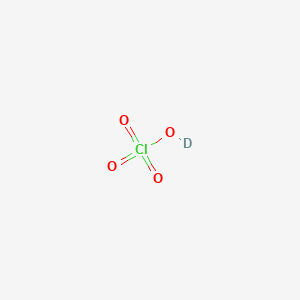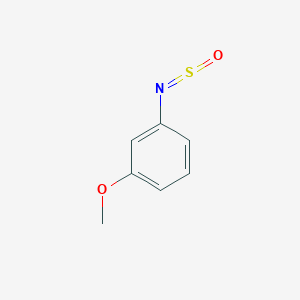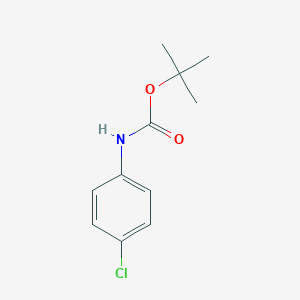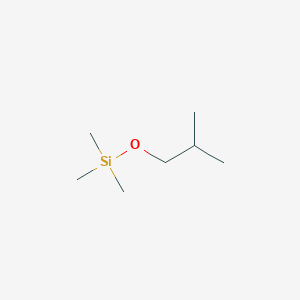
Silane, isobutoxytrimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanes are a class of compounds that contain silicon and hydrogen atoms. They have a wide range of applications in various industries, including electronics, construction, and healthcare. Among the different types of silanes, isobutoxytrimethylsilane (IBOTMS) has gained significant attention due to its unique properties. IBOTMS is a colorless liquid that is soluble in organic solvents and has a boiling point of 117°C. It is commonly used as a precursor for the synthesis of various functionalized silanes and silica-based materials. In
科学的研究の応用
Silane, isobutoxytrimethyl- has a wide range of applications in scientific research, including materials science, nanotechnology, and biomedicine. Silane, isobutoxytrimethyl- can be used as a precursor for the synthesis of various functionalized silanes, such as amino-functionalized silanes, which are used in the preparation of silica-based materials for drug delivery and tissue engineering. Silane, isobutoxytrimethyl- can also be used in the synthesis of silica-coated magnetic nanoparticles, which have potential applications in magnetic resonance imaging (MRI) and cancer therapy. In addition, Silane, isobutoxytrimethyl- can be used in the preparation of self-assembled monolayers (SAMs) on silicon surfaces, which have applications in the development of biosensors and microelectronic devices.
作用機序
The mechanism of action of Silane, isobutoxytrimethyl- is not well understood, but it is believed to involve the reaction of the silane with surface hydroxyl groups to form a covalent bond. This results in the formation of a thin layer of silane on the surface, which can modify the surface properties, such as wettability and adhesion. The presence of the silane layer can also affect the biological and physiological properties of the surface, such as cell adhesion and protein adsorption.
生化学的および生理学的効果
Silane, isobutoxytrimethyl- has been shown to have a low toxicity and is not considered to be a significant health hazard. However, exposure to Silane, isobutoxytrimethyl- can cause irritation to the eyes, skin, and respiratory system. In addition, Silane, isobutoxytrimethyl- can react with water to form silanols, which can hydrolyze and release hydrogen gas, which can be flammable and explosive. Therefore, it is important to handle Silane, isobutoxytrimethyl- with care and to follow proper safety procedures.
実験室実験の利点と制限
Silane, isobutoxytrimethyl- has several advantages for lab experiments, including its high purity, low toxicity, and ease of handling. It can be used as a precursor for the synthesis of various functionalized silanes, which can be used in the preparation of silica-based materials for drug delivery and tissue engineering. However, the synthesis of Silane, isobutoxytrimethyl- can be expensive, and it requires the use of hazardous chemicals and specialized equipment. In addition, the reactivity of Silane, isobutoxytrimethyl- with water can make it difficult to handle and store.
将来の方向性
There are several future directions for the research and development of Silane, isobutoxytrimethyl-, including the synthesis of new functionalized silanes with improved properties, the development of new methods for the preparation of silica-based materials, and the investigation of the biological and physiological effects of Silane, isobutoxytrimethyl-. In addition, the use of Silane, isobutoxytrimethyl- in the development of biosensors and microelectronic devices is an area of active research. Overall, Silane, isobutoxytrimethyl- has the potential to be a valuable tool for scientific research and technological innovation.
合成法
Silane, isobutoxytrimethyl- can be synthesized using several methods, including the reaction of isobutyl alcohol with trimethylchlorosilane and sodium hydride. The reaction takes place in the presence of a catalyst, such as tetrabutylammonium fluoride. The yield of Silane, isobutoxytrimethyl- can be improved by using a solvent, such as toluene or dichloromethane. Another method of synthesizing Silane, isobutoxytrimethyl- involves the reaction of isobutyric anhydride with trimethylchlorosilane and sodium methoxide. This method yields a higher purity of Silane, isobutoxytrimethyl-, but it requires more steps and is more expensive.
特性
CAS番号 |
18269-50-6 |
|---|---|
製品名 |
Silane, isobutoxytrimethyl- |
分子式 |
C7H18OSi |
分子量 |
146.3 g/mol |
IUPAC名 |
trimethyl(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H18OSi/c1-7(2)6-8-9(3,4)5/h7H,6H2,1-5H3 |
InChIキー |
ZQINJXJSYYRJIV-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C)(C)C |
正規SMILES |
CC(C)CO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



